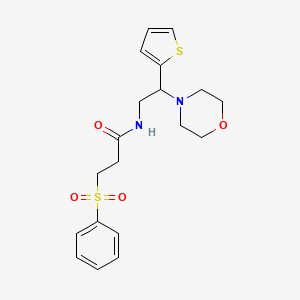

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide

Description

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic propanamide derivative featuring three distinct structural motifs: (1) a morpholino ring (a six-membered saturated heterocycle containing oxygen and nitrogen), (2) a thiophen-2-yl group (a five-membered aromatic heterocycle with sulfur), and (3) a phenylsulfonyl substituent (a sulfonamide-linked benzene ring). While direct studies on this compound are absent in the provided evidence, structural analogs offer insights into its behavior.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c22-19(8-14-27(23,24)16-5-2-1-3-6-16)20-15-17(18-7-4-13-26-18)21-9-11-25-12-10-21/h1-7,13,17H,8-12,14-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAXXPCZXORBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Intermediate : The reaction begins with the formation of N-(2-morpholinoethyl)amine through the reaction of morpholine with 2-bromoethylamine hydrobromide.

- Introduction of the Thiophene Ring : The intermediate is reacted with thiophene-2-carboxaldehyde under reductive amination conditions to incorporate the thiophene moiety.

- Acylation : Finally, acylation is performed using phenylsulfonyl chloride to yield the desired compound.

This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a phenylsulfonyl group, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Cell Cycle Modulation : It has been observed to influence cell cycle progression in cancer cell lines, potentially inducing apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including those derived from breast and liver cancers. The compound has been reported to exhibit IC50 values in the low micromolar range against these cell lines, suggesting significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 21.00 | Apoptosis induction |

| MCF-7 | 26.10 | Cell cycle arrest |

These findings indicate that the compound may serve as a lead for further development in cancer therapeutics.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated that treatment with this compound led to significant cell death and G0/G1 phase arrest at concentrations as low as 0.1 µM, indicating its potency as an anticancer agent .

- Inflammatory Pathway Inhibition : Another investigation focused on its effects on inflammatory pathways. The compound was found to significantly reduce the phosphorylation of key proteins involved in inflammation, thereby validating its potential as an anti-inflammatory drug.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholino Substituent vs. Other Amine Derivatives

The morpholino group in the target compound is a polar, non-aromatic heterocycle known to enhance water solubility compared to aromatic amines like indole or biphenyl groups. For instance:

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide () contains an indole ring, which is aromatic and hydrophobic. The morpholino group in the target compound likely improves solubility, reducing aggregation in aqueous environments .

- N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () uses a tetrazole ring as a bioisostere for carboxylic acids. While tetrazole enhances metabolic stability, morpholino may balance solubility and membrane permeability .

Thiophen-2-yl Group vs. Other Heterocycles

Comparisons include:

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (), a related thiophene derivative. The thiophen-2-yl group in the target compound may confer similar electronic properties, influencing receptor interactions .

- Pyridine-containing analogs like Compound 5 () exhibit reduced electron density compared to thiophene, which could alter pharmacokinetic profiles .

Phenylsulfonyl Group vs. Other Electron-Withdrawing Substituents

The phenylsulfonyl moiety is a strong electron-withdrawing group, affecting the compound’s acidity and stability:

- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () uses a hydroxy-acetyl group, which is less electron-withdrawing than sulfonyl. This difference may impact metabolic stability and degradation pathways .

- N-(2-Cyclooctylethyl)-3-(1H-indol-3-yl)propanamide () lacks sulfonyl groups, suggesting the target compound’s sulfonyl moiety could increase resistance to enzymatic hydrolysis .

Data Table: Structural and Hypothetical Properties of Analogs

Research Implications and Limitations

- Synthetic Challenges: The morpholino and thiophene groups may complicate synthesis, as seen in analogs requiring multi-step protocols (e.g., ) .

- Data Gaps : Direct pharmacological or toxicity data for the target compound are unavailable; further studies are needed to validate hypotheses.

Q & A

Q. What are the key synthetic routes for N-(2-morpholino-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the thiophen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Step 2 : Formation of the morpholino-ethyl moiety using reductive amination or Grignard reactions under inert atmospheres (e.g., N₂) to prevent oxidation .

- Step 3 : Amidation with 3-(phenylsulfonyl)propanoic acid derivatives, often employing coupling agents like CDI (1,1'-carbonyldiimidazole) or HATU to activate the carboxyl group .

- Critical parameters include solvent polarity (DMF or dichloromethane), temperature (0–60°C), and stoichiometric ratios of reagents to minimize side products .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer : Key functional groups and their reactivities:

- Morpholino group : Acts as a hydrogen-bond acceptor, influencing solubility and interactions with biological targets. Reacts with electrophiles under acidic conditions .

- Thiophene ring : Participates in electrophilic aromatic substitution (e.g., halogenation) and π-π stacking in supramolecular assemblies .

- Phenylsulfonyl group : Stabilizes the amide bond via electron-withdrawing effects; susceptible to nucleophilic attack at the sulfur center under basic conditions .

- Analytical confirmation requires FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (thiophene protons at δ 6.8–7.2 ppm) .

Q. What purification techniques are optimal for isolating this compound with high purity?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 → 1:1) to separate unreacted amines or sulfonamide byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) exploit differential solubility of the product versus impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) for analytical purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the amidation step?

- Methodological Answer :

- Troubleshooting :

- Activation efficiency : Replace CDI with HATU for better carboxylate activation, reducing side reactions .

- Solvent effects : Switch to DMF for higher dielectric constant, improving reagent solubility and reaction kinetics .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and suppress racemization .

- Yield monitoring : Use LC-MS to quantify intermediates and adjust stoichiometry in real time .

Q. What advanced spectroscopic methods resolve contradictions in structural characterization (e.g., conflicting NMR data)?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton signals (e.g., morpholino methylene protons) by correlating ¹H-¹³C couplings .

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., configuration at the chiral ethyl center) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₅N₂O₄S₂) and rule out isobaric impurities .

Q. How should researchers design experiments to validate conflicting reports on its biological activity (e.g., anti-inflammatory vs. anticancer)?

- Methodological Answer :

- Targeted assays :

- In vitro anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages (ELISA) .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic studies :

- Molecular docking : Simulate binding to COX-2 (anti-inflammatory) or Bcl-2 (anticancer) to identify probable targets .

- Western blotting : Quantify apoptosis markers (caspase-3) or inflammatory mediators (NF-κB) .

Q. What strategies elucidate the compound’s mechanism of action when interacting with enzymes or receptors?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified target proteins .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Knockdown/knockout models : Use CRISPR-Cas9 to silence candidate targets (e.g., COX-2) and assess phenotypic changes in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.